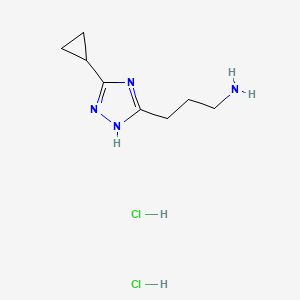

3-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride

Descripción

3-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride (CAS: 1311315-75-9) is a bicyclic heterocyclic compound featuring a 1,2,4-triazole core substituted with a cyclopropyl group and a propan-1-amine side chain. Its molecular formula is C₈H₁₆Cl₂N₄, with a molecular weight of 239.15 g/mol . The dihydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and chemical synthesis applications.

Propiedades

IUPAC Name |

3-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)propan-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4.2ClH/c9-5-1-2-7-10-8(12-11-7)6-3-4-6;;/h6H,1-5,9H2,(H,10,11,12);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSNYCJQHMVNDKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NNC(=N2)CCCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Actividad Biológica

The compound 3-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride (CAS No. 1311315-75-9) is a triazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHClN

- Molecular Weight : 239.15 g/mol

- Purity : ≥95%

Triazole compounds are known to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The specific mechanism of action for this compound remains to be fully elucidated, but similar triazole derivatives have been shown to possess:

- Antifungal Activity : Inhibiting the synthesis of ergosterol in fungal cell membranes.

- Antiviral Properties : Disrupting viral replication processes.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that related compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The effectiveness of these compounds often correlates with their structural modifications.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Triazole A | S. aureus | 32 µg/mL |

| Triazole B | E. coli | 16 µg/mL |

Anticancer Activity

Emerging evidence suggests that this compound may exhibit anticancer properties. Similar triazole derivatives have been tested against various cancer cell lines with promising results:

- Cytotoxicity Assays : Compounds similar to this triazole have shown IC values in the low micromolar range against breast cancer (MCF-7) and colon cancer (HCT116) cells.

| Compound | Cancer Cell Line | IC (µM) |

|---|---|---|

| Triazole C | MCF-7 | 6.2 |

| Triazole D | HCT116 | 43.4 |

Case Studies

- Antiviral Activity : A study published in Journal of Medicinal Chemistry highlighted the antiviral potential of triazole derivatives against RNA viruses. The study found that modifications to the triazole ring enhanced activity, suggesting that similar approaches could be applied to our compound for potential antiviral applications .

- Antibacterial Screening : In a systematic review published in MDPI, various triazoles were screened for antibacterial activity using agar disc diffusion methods against common pathogens. Results indicated that certain structural features significantly enhanced antibacterial efficacy .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share the 1,2,4-triazole core but differ in substituents, chain length, and salt forms:

Key Observations:

Substituent Effects :

- The cyclopropyl group in the target compound and its methanamine/ethanamine analogues introduces steric hindrance and electronic modulation compared to the methyl group in the 1-methyl-triazole derivative . Cyclopropyl’s ring strain may enhance reactivity or target binding in pharmaceutical contexts.

- Neutral forms (e.g., 2-(3-cyclopropyl-triazolyl)ethanamine) lack salt-associated solubility but offer flexibility in synthetic modifications .

Chain Length and Physicochemical Properties :

- Propan-1-amine (3-carbon chain) in the target compound increases lipophilicity compared to methanamine (1-carbon) and ethanamine (2-carbon) derivatives. This may improve membrane permeability in drug candidates but reduce aqueous solubility .

- The dihydrochloride salt in the target compound enhances solubility relative to neutral analogues, critical for formulation in biological assays .

Synthetic Utility: The methanamine derivative (CAS 1820707-11-6) is explicitly noted as a versatile building block in pharmaceutical synthesis, while the target compound’s extended chain may optimize pharmacokinetic profiles in drug candidates .

Métodos De Preparación

Detailed Reaction Conditions and Optimization

The following table summarizes key experimental parameters and yields from relevant studies that inform the preparation of triazolyl propan-1-amines and related derivatives:

Research Findings and Analytical Confirmation

- Microwave irradiation is a recurring theme in optimized synthesis, enabling faster reaction times and higher yields compared to conventional heating.

- Acid catalysis and controlled hydrolysis steps are critical for successful ring closure and rearrangement, particularly in one-pot methods.

- Purification typically involves recrystallization or flash chromatography to achieve high purity.

- Structural confirmation is routinely performed by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis, ensuring the identity and purity of the dihydrochloride salt form.

Summary of Preparation Methodologies

| Method Type | Key Features | Advantages | Limitations |

|---|---|---|---|

| Microwave-Assisted Cyclocondensation | Rapid ring closure from guanidine derivatives | High yield, one-pot synthesis | Requires microwave reactor |

| One-Pot Acylation-Heterocyclization | Sequential acylation and ring formation in situ | Very high yield, scalable | Sensitive to acid/base conditions |

| Aminolysis and Amide Coupling | Post-ring formation functionalization | Versatile for derivatives | Moderate yields, purification needed |

| N-Arylsuccinimide Route | Alternative for aryl-substituted triazoles | Enables diverse substitution | Limited scope, moderate yields |

Q & A

Q. How can researchers optimize the synthesis of 3-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride to improve yield and purity?

- Methodological Answer : Synthesis optimization involves varying reaction conditions such as temperature, solvent polarity, and stoichiometry. For triazole derivatives, cyclocondensation under acidic conditions (e.g., HCl) with precise control of cyclopropyl precursor reactivity is critical . Purification via recrystallization in polar solvents (e.g., ethanol/water mixtures) enhances purity, as demonstrated for structurally analogous triazole dihydrochloride salts . Monitoring reaction progress using thin-layer chromatography (TLC) ensures intermediates are minimized.

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the triazole ring substitution pattern and cyclopropyl group integration. For example, the cyclopropyl protons appear as distinct multiplet signals near δ 0.5–1.5 ppm . Mass spectrometry (MS) with electrospray ionization (ESI) confirms molecular weight (e.g., [M+H]⁺ peak). Infrared (IR) spectroscopy identifies amine and triazole functional groups (N-H stretch ~3200 cm⁻¹, triazole ring vibrations ~1500 cm⁻¹) .

Q. How does the dihydrochloride salt form influence solubility and stability in aqueous buffers?

- Methodological Answer : The dihydrochloride salt enhances aqueous solubility via ion-dipole interactions. Stability testing under varying pH (4–8) and temperature (4–37°C) is recommended. For analogous compounds, solubility >50 mg/mL in PBS (pH 7.4) is achievable, while degradation is minimized at 4°C . Lyophilization can improve long-term storage stability.

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound across different assays?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, serum protein interference). Normalize data using internal controls (e.g., reference inhibitors) and validate via orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays). For triazole derivatives, metabolic stability in liver microsomes should be assessed to rule out false negatives from rapid degradation .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) can model interactions between the triazole moiety and target active sites. Focus on hydrogen bonding with the amine group and π-π stacking of the cyclopropyl-triazole system. MD simulations (GROMACS) assess binding stability over time. Validate predictions with mutagenesis studies (e.g., Ala-scanning of predicted binding residues) .

Q. What crystallographic challenges arise in determining this compound’s solid-state structure, and how can they be addressed?

- Methodological Answer : Small molecule crystallography may face issues with crystal twinning or weak diffraction due to flexible propane-1-amine chains. Use high-resolution synchrotron radiation and cryocooling (100 K) to improve data quality. Refinement via SHELXL (for small molecules) or PHENIX (for protein complexes) with restraints on amine torsional angles ensures accuracy .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

- Methodological Answer : Systematically modify the cyclopropyl group (e.g., fluorination) or amine chain length to probe steric/electronic effects. For triazole derivatives, replacing cyclopropyl with bulkier substituents (e.g., isopropyl) has improved target selectivity in some cases . High-throughput screening (HTS) of analogs against target panels identifies lead candidates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.